molecular formula C14H20N2O3 B2968195 N'-(3-methoxyphenyl)-N-(3-methylbutyl)oxamide CAS No. 404378-31-0

N'-(3-methoxyphenyl)-N-(3-methylbutyl)oxamide

Cat. No. B2968195
CAS RN: 404378-31-0
M. Wt: 264.325
InChI Key: DSMUVBSOFYRZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-N-(3-methylbutyl)oxamide, also known as GW501516 or Endurobol, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity in the sports industry as a performance-enhancing drug.

Scientific Research Applications

Synthesis and Structural Analysis

Oxamide derivatives, including N'-(3-methoxyphenyl)-N-(3-methylbutyl)oxamide, are studied for their synthesis techniques and structural characteristics. For instance, studies on similar oxamides have demonstrated various synthetic routes and structural investigations, highlighting the potential of oxamides in creating compounds with specific physical and chemical properties (Martínez-Martínez et al., 1998). These investigations are crucial for developing new materials and pharmaceuticals.

Synthetic Utility and Applications

The Weinreb amide, a closely related compound, exemplifies the synthetic utility of oxamide derivatives in organic synthesis. The Weinreb amide functions as an excellent acylating agent for organolithium or organomagnesium reagents and serves as a robust equivalent for an aldehyde group. This versatility is exploited in various synthetic endeavors, indicating the potential applications of N'-(3-methoxyphenyl)-N-(3-methylbutyl)oxamide in synthesizing complex organic molecules (Balasubramaniam & Aidhen, 2008).

Anticancer Activity and Bio-macromolecular Interactions

Research on dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands has shown significant in vitro anticancer activities against selected tumor cell lines. This study suggests that compounds related to N'-(3-methoxyphenyl)-N-(3-methylbutyl)oxamide could have applications in developing anticancer drugs, highlighting the importance of oxamide derivatives in medicinal chemistry (Zheng et al., 2015).

Molecular Structural Analysis and Antioxidant Activity

The structural analysis of related compounds through techniques such as X-ray diffraction and DFT calculations has been employed to understand their molecular properties better. For example, a study on a novel benzamide derivative explored its antioxidant properties, providing insights into how similar compounds, including N'-(3-methoxyphenyl)-N-(3-methylbutyl)oxamide, might exhibit beneficial biological activities (Demir et al., 2015).

properties

IUPAC Name

N'-(3-methoxyphenyl)-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)7-8-15-13(17)14(18)16-11-5-4-6-12(9-11)19-3/h4-6,9-10H,7-8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMUVBSOFYRZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-isopentyl-N2-(3-methoxyphenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.